molecular formula C18H15FN6O3S B2484324 N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide CAS No. 1021112-18-4

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide

Cat. No.: B2484324
CAS No.: 1021112-18-4
M. Wt: 414.42
InChI Key: FZMYODXYYFIHKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide is a synthetic small molecule built on a [1,2,4]triazolo[4,3-b]pyridazine scaffold, a heterocyclic framework of significant interest in medicinal chemistry and drug discovery . The molecular structure incorporates a fluorophenyl group and a pyridine-sulfonamide moiety, features commonly associated with potent biological activity and the ability to interact with a range of enzymatic targets . Compounds based on the triazole heterocycle are extensively investigated for their wide spectrum of pharmacological properties, including potential applications as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents . The specific structural attributes of this molecule, particularly the sulfonamide group, suggest it may serve as a valuable chemical probe or a key intermediate for researchers exploring the structure-activity relationships of kinase inhibitors and other therapeutically relevant targets . This compound is intended for laboratory research to further elucidate the biological functions and therapeutic potential of this class of heterocyclic compounds. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O3S/c19-14-4-1-3-13(11-14)18-23-22-16-6-7-17(24-25(16)18)28-10-9-21-29(26,27)15-5-2-8-20-12-15/h1-8,11-12,21H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMYODXYYFIHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors. This suggests that the compound may interact with its targets through hydrogen bonding, potentially altering their function and leading to the observed pharmacological effects.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide valuable insights into the compound’s bioavailability and other pharmacokinetic properties.

Biological Activity

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a triazole ring fused with a pyridazine moiety and a sulfonamide group, which may contribute to its diverse biological activities. This article explores the compound's biological activity, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H14FN5O3SC_{14}H_{14}F_{N_5}O_3S, with a molecular weight of 351.36 g/mol. The compound features a fluorinated phenyl group and a sulfonamide linkage that enhance its solubility and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Studies have shown that related triazole compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
  • Antifungal Activity : The compound has been associated with antifungal effects against pathogens such as Candida albicans, outperforming traditional antifungal agents like fluconazole .

Anticancer Potential

This compound has also shown promise as an anticancer agent . Its mechanism involves:

  • Kinase Inhibition : The compound inhibits specific kinases involved in cancer cell proliferation, disrupting signaling pathways essential for tumor growth .
  • Cell Line Studies : Evaluations against breast, colon, and lung cancer cell lines reveal significant antiproliferative activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It interacts with key enzymes such as kinases by binding to their active sites, thereby blocking pathways that promote cell survival and proliferation.
  • Molecular Interactions : The presence of the triazole ring allows for hydrogen bonding and π-stacking interactions with biological macromolecules .

Comparative Analysis

A comparison of similar compounds highlights the unique properties of this compound:

Compound NameStructure FeaturesBiological Activity
2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethanamineSimilar triazolopyridazine coreAnticancer properties
6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanolContains pyrazole moietyPotential anti-inflammatory effects

Case Studies

Several studies have documented the efficacy of triazole derivatives in clinical settings:

  • Study on Anticancer Activity : In vitro studies demonstrated that derivatives similar to this compound inhibited the growth of various cancer cell lines significantly more than standard treatments .
  • Antimicrobial Trials : Clinical trials have confirmed the effectiveness of triazole-based compounds in treating resistant bacterial infections .

Scientific Research Applications

Antibacterial Activity

The compound has demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives with a triazole moiety are particularly effective. For example:

Compound Minimum Inhibitory Concentration (MIC) µg/mL Bacterial Strains
Compound A0.125 - 8Staphylococcus aureus, E. coli
Compound B1 - 8Pseudomonas aeruginosa, Klebsiella pneumoniae

These findings suggest that modifications to the compound's structure can significantly enhance its antibacterial efficacy.

Antifungal Activity

Similar to its antibacterial properties, this compound exhibits antifungal activity against various strains of fungi. For instance:

Compound MIC µg/mL Fungal Strains
Compound C0.5Candida albicans
Compound D4Aspergillus flavus

The triazole scaffold is crucial for its antifungal action, as it interferes with fungal cell membrane synthesis.

Anticancer Activity

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide has shown potential as an anticancer agent by targeting specific kinases involved in tumor growth and metastasis. Key points include:

  • Kinase Inhibition : The compound inhibits kinases such as VEGFR2 and C-Met, which are critical for cancer cell proliferation.
  • Mechanism of Action : By blocking these pathways, the compound can reduce tumor cell viability significantly.

Case Studies on Anticancer Efficacy

  • In Vitro Studies : Research involving various cancer cell lines indicated that the compound could reduce cell viability by over 50% at low concentrations.
  • Animal Models : Preclinical studies demonstrated that treatment with this compound led to reduced tumor sizes and improved survival rates in murine models.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features:

  • Triazole Ring : Enhances both antibacterial and antifungal activities.
  • Substituents : The presence of fluorophenyl and methoxyphenyl groups increases lipophilicity and overall biological potency.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity Type Effectiveness
AntibacterialEffective against various bacterial strains
AntifungalActive against multiple fungal strains
AnticancerInhibits tumor growth in vitro and in vivo

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Table 1: Key Properties of Analogs vs. Target Compound
Compound Name Core Structure Substituents/Functional Groups Melting Point (°C) Molecular Weight (g/mol) Source
N-(2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide Triazolo[4,3-b]pyridazine 3-Fluorophenyl, pyridine-3-sulfonamide Not reported Not reported N/A
(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid (E-4b) Triazolo[4,3-b]pyridazine Pyrazole, propenoic acid 253–255 Not reported HETEROCYCLES
N-(5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide Triazolo[1,5-a]pyrimidine Methoxy, trifluoromethyl, pyridine-3-sulfonamide Not reported Not reported Pesticide Guide
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Chromen-4-one, fluorophenyl, benzenesulfonamide 175–178 589.1 Patent Example
Key Observations:

Core Heterocycle Differences: The target compound’s triazolo-pyridazine core differs from analogs with triazolo-pyrimidine () or pyrazolo-pyrimidine () backbones. E-4b () shares the triazolo-pyridazine core but replaces the sulfonamide with a propenoic acid group, resulting in a higher melting point (253–255°C), likely due to stronger intermolecular hydrogen bonding .

Substituent Effects: The 3-fluorophenyl group in the target compound and Example 53 () may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of triazolo-pyridazine precursors and nucleophilic substitutions. Key steps include:

  • Cyclization : Use of dehydrating agents (e.g., phosphorus oxychloride) to form the triazolo-pyridazine core .
  • Ether linkage formation : Reaction of hydroxyl-containing intermediates with halogenated ethyl-sulfonamide derivatives under reflux conditions .
  • Optimization strategies : Catalysts (e.g., palladium for cross-coupling) and solvent systems (DMF or acetonitrile) improve yields. Continuous flow reactors may enhance scalability .
    • Critical parameters : Temperature control (60–100°C), reaction time (8–24 hours), and purification via HPLC or column chromatography .

Q. How can the molecular structure of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR spectroscopy : Assign peaks for fluorine (¹⁹F NMR) and sulfonamide protons (¹H NMR) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry for stable crystalline forms .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Focus on target-specific assays based on structural analogs:

  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays) due to triazolo-pyridazine’s affinity for ATP-binding pockets .
  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) influence biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:

  • Substituent variation : Compare analogues with halogens (F, Cl) or electron-withdrawing groups at the phenyl ring. Fluorine enhances metabolic stability and bioavailability .
  • Ether vs. thioether linkages : Replace oxygen with sulfur to assess impact on binding affinity (e.g., sulfanyl derivatives show improved membrane permeability) .
  • Data-driven design : Use IC₅₀ values from kinase assays to correlate substituent electronegativity with inhibitory potency .

Q. What computational strategies can predict the compound’s pharmacological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR, VEGFR2). The triazolo-pyridazine core may occupy hydrophobic pockets .
  • Pharmacophore mapping : Identify critical features (e.g., sulfonamide as a hydrogen bond acceptor) using Schrödinger’s Phase .
  • MD simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS) to validate target engagement .

Q. How can contradictory data from solubility and stability studies be resolved?

  • Methodological Answer :

  • Solubility optimization : Test co-solvents (DMSO/PEG mixtures) or formulate as nanocrystals .
  • Stability analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may degrade the sulfonamide group .
  • Contradiction resolution : Validate methods across labs (e.g., inter-laboratory comparisons of kinetic solubility assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.